molecular formula C7H5NOS B13965134 1,2-Benzoxazole-3(2H)-thione CAS No. 69528-56-9

1,2-Benzoxazole-3(2H)-thione

Cat. No.: B13965134
CAS No.: 69528-56-9
M. Wt: 151.19 g/mol
InChI Key: VZDBJMCLRLLCTG-UHFFFAOYSA-N
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Description

1,2-Benzoxazole-3(2H)-thione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1,2-Benzoxazole-3(2H)-thione typically involves the cyclization of o-aminothiophenol with carbon disulfide or thiocarbonyl compounds. One common method includes the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization to form the desired thione compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1,2-Benzoxazole-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxazoles.

Scientific Research Applications

1,2-Benzoxazole-3(2H)-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2-Benzoxazole-3(2H)-thione can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activities compared to its oxygen or chlorine-containing counterparts.

Properties

CAS No.

69528-56-9

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

1,2-benzoxazole-3-thione

InChI

InChI=1S/C7H5NOS/c10-7-5-3-1-2-4-6(5)9-8-7/h1-4H,(H,8,10)

InChI Key

VZDBJMCLRLLCTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NO2

Origin of Product

United States

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